molecular formula C12H9N3O2 B1616799 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 27132-53-2

10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B1616799
CAS No.: 27132-53-2
M. Wt: 227.22 g/mol
InChI Key: VPPVXLHZEZARQZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical context of heterocyclic chemistry research focused on pyrimidoquinoline derivatives. The compound was first catalogued in chemical databases on March 26, 2005, with its most recent structural and property modifications recorded as of May 24, 2025, indicating ongoing research interest and refinement of understanding regarding this molecular structure. The systematic investigation of pyrimidoquinoline compounds gained momentum in the early 21st century as researchers recognized the potential of these fused ring systems for diverse applications in medicinal chemistry and materials science.

Historical development of synthetic methodologies for pyrimido[4,5-b]quinoline derivatives can be traced through several key research milestones. In 2014, significant advancement was achieved through the development of green and efficient synthesis approaches utilizing one-pot, three-component reactions catalyzed by 1,4-diaza-bicyclo[2.2.2]octane in aqueous media. This methodology represented a substantial improvement over previous synthetic routes by achieving reaction yields of 83-96% under environmentally friendly conditions, with reaction times shortened from 12 hours to under one minute when microwave heating was employed.

The evolution of synthetic approaches continued with the 2015 development of catalytic systems employing 1,3-disulfonic acid imidazolium hydrogen sulfate as an environmentally benign and reusable catalyst. These methodological advances demonstrated the growing sophistication in heterocyclic synthesis and the increasing emphasis on sustainable chemical processes. Subsequently, ionic liquid catalysis was introduced in 2017, utilizing novel ionic liquids derived from 1,4-diazabicyclo[2.2.2]octane and sulfuric acid, which achieved excellent yields of 85-95% while maintaining catalyst reusability.

More recent developments include the 2023 introduction of bifunctional nanomolecular catalysts incorporating L-proline-modified manganese-Anderson polyoxometalate systems, which enabled innovative alcohol oxidation coupled with three-component synthesis approaches. These historical progressions demonstrate the continuous refinement of synthetic methodologies and the persistent research interest in optimizing the preparation of pyrimidoquinoline derivatives, including this compound.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound's International Union of Pure and Applied Chemistry name, as computed by LexiChem 2.6.6, precisely describes the structural features: 10-methylpyrimido[4,5-b]quinoline-2,4-dione. This nomenclature indicates the presence of a methyl group at position 10 and two ketone functionalities at positions 2 and 4 within the fused tricyclic framework.

The compound possesses multiple recognized identifiers that facilitate its classification within chemical databases. The Chemical Abstracts Service registry number 27132-53-2 provides unique identification within the Chemical Abstracts Service database system. Additional classification identifiers include the ChEMBL identifier CHEMBL228772, the DSSTox Substance identifier DTXSID90296016, and the Nikkaji Number J690.707E. The Wikidata identifier Q82036312 enables cross-referencing within open scientific databases.

The molecular formula C₁₂H₉N₃O₂ defines the compound's elemental composition, comprising twelve carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 227.22 grams per mole. The InChI (International Chemical Identifier) string InChI=1S/C12H9N3O2/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17) provides a standardized representation of the molecular structure that enables computational analysis and database searching.

Classification within the broader framework of heterocyclic chemistry places this compound in the category of tricyclic fused systems containing both pyrimidine and quinoline structural elements. This classification is significant because it positions the compound within a family of molecules known for diverse biological activities and synthetic versatility. The pyrimidoquinoline class encompasses numerous derivatives that have demonstrated antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound represents a significant example of tricyclic fused heterocyclic systems that combine multiple pharmacologically relevant structural motifs. The compound's framework consists of a quinoline ring system fused with a pyrimidine ring, creating a rigid tricyclic structure that constrains molecular conformation and influences both chemical reactivity and biological activity. This structural arrangement positions the compound within the broader category of deazaflavin analogues, which are recognized for their importance in medicinal chemistry applications.

The fused ring system exhibits several structurally significant features that contribute to its chemical behavior and potential applications. The presence of two ketone functionalities at positions 2 and 4 creates multiple sites for hydrogen bonding interactions, which can influence both intermolecular associations and biological target binding. The methyl substituent at position 10 provides steric bulk that can affect molecular recognition processes and contribute to selectivity in biological systems.

Computational structural analysis reveals important geometric parameters that define the compound's three-dimensional architecture. The planar nature of the fused ring system creates an extended π-electron system that can participate in π-π stacking interactions and may influence electronic properties. The specific positioning of nitrogen atoms within the heterocyclic framework creates sites for protonation and metal coordination, expanding the potential chemical behavior of the molecule.

The structural significance extends to synthetic accessibility and derivatization potential. The pyrimidoquinoline framework serves as a versatile scaffold for further chemical modification, enabling the preparation of diverse analogues through substitution reactions at various positions. This structural flexibility has made the compound class particularly attractive for medicinal chemistry applications where structure-activity relationships can be systematically explored.

Comparative structural analysis with related heterocyclic systems demonstrates the unique positioning of this compound within the broader landscape of bioactive heterocycles. The combination of pyrimidine and quinoline structural elements creates a hybrid system that potentially combines the biological activity profiles associated with both parent heterocycles. This structural hybridization approach represents an important strategy in drug discovery and materials science applications.

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound reflects intense scientific interest in both synthetic methodology development and biological activity exploration. Current investigations span multiple research domains, with particular emphasis on developing efficient synthetic routes, exploring catalytic systems, and investigating potential therapeutic applications.

Synthetic methodology research currently focuses on multicomponent reaction strategies that enable efficient construction of the pyrimidoquinoline framework. Recent developments include ultrasound-assisted synthesis approaches that utilize cavitation phenomena to enhance reaction rates and improve product yields. These methodologies typically employ three-component reactions involving aminopyrimidinones, dimedone, and aromatic aldehydes through Mannich-type reaction sequences, achieving good yields without requiring metallic catalysts.

Advanced catalytic systems represent a significant area of current research activity. Trityl chloride has emerged as an effective neutral catalyst for multicomponent synthesis, demonstrating superior turn-over frequency and turn-over number compared to related catalysts such as monomethoxytrityl chloride and dimethoxytrityl chloride. The catalyst optimization studies reveal that trityl chloride enables high-yield synthesis with short reaction times, typically achieving 85-95% yields in reactions conducted at 80°C in chloroform.

Contemporary research has also explored innovative catalyst systems including bifunctional nanomolecular catalysts that combine L-proline with manganese-Anderson polyoxometalate frameworks. These advanced catalytic systems enable coupled alcohol oxidation and three-component synthesis reactions, representing a significant advancement in synthetic efficiency and environmental sustainability.

Research Area Key Developments Typical Yields Reaction Conditions
Ultrasound-Assisted Synthesis Multicomponent reactions with aminopyrimidinones 80-95% Ultrasound irradiation, mild temperatures
Trityl Chloride Catalysis Three-component synthesis with improved efficiency 85-95% 80°C, chloroform, 2-6 hours
Ionic Liquid Catalysis Reusable catalyst systems 85-95% 75°C, ethanol-water, 60-150 minutes
Nanomolecular Catalysis Bifunctional L-proline-manganese systems 85-93% 90°C, water, 12-15 hours

Current biological activity research encompasses preliminary investigations into potential therapeutic applications, with studies focusing on cytotoxic activity against various cancer cell lines. Research has demonstrated that pyrimidoquinoline derivatives can exhibit significant biological activity, with some compounds showing micromolar potency in cellular assays. These findings have stimulated continued investigation into structure-activity relationships and mechanism of action studies.

Formylation chemistry represents another active research area, with studies investigating Vilsmeier-Haack reagent applications for structural modification of pyrimidoquinoline derivatives. These reactions enable the introduction of β-chlorovinylaldehyde functionalities, expanding the structural diversity available within this compound class and potentially enhancing biological activity profiles.

Future research directions appear to focus on expanding synthetic methodologies to enable greater structural diversity, investigating biological mechanisms of action, and exploring potential applications in materials science. The continued development of environmentally sustainable synthetic approaches and the exploration of novel catalytic systems remain priority areas for ongoing investigation.

Properties

IUPAC Name

10-methylpyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPVXLHZEZARQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296016
Record name 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27132-53-2
Record name 27132-53-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106927
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Intermediates: 6-(N-substituted)aminopyrimidines

  • Starting from 6-chloro-2-methylthiopyrimidin-4(3H)-one, nucleophilic aromatic substitution is carried out with appropriate N-alkyl aniline derivatives.
  • The reaction is performed by refluxing the mixture in n-butanol for 24–48 hours.
  • For example, N-methyl-4-ethylaniline is synthesized from 4-ethylaniline via formylation followed by reduction with LiAlH4 in dry tetrahydrofuran.

Formation of 10-alkyl-2-deoxo-2-methylthio-5-deazaflavins

  • The above aminopyrimidine intermediates react with Vilsmeier reagent (a mixture of DMF and POCl3) at 90 °C for 1–1.5 hours.
  • This step facilitates cyclization and formation of the fused pyrimidoquinoline ring system with a methylthio substituent at position 2.

Nucleophilic Substitution of the 2-methylthio Group

  • The 2-methylthio group is replaced by various amines or hydrazine hydrate to introduce amino or hydrazino functionalities.
  • This substitution is achieved by refluxing the 10-alkyl-2-deoxo-2-methylthio-5-deazaflavins with amines such as benzylamine, cyclohexylamine, morpholine, or piperidine in absolute ethanol.
  • For bis-substituted derivatives, piperazine is used in a 2:1 ratio with the methylthio compound under reflux conditions.

Synthesis of Schiff Bases (Hydrazones)

  • Hydrazino derivatives are condensed with aromatic aldehydes under reflux in absolute ethanol for 2–3 hours.
  • This results in Schiff bases that have enhanced biological properties due to the hydrazone linkage at position 2.

Preparation of N-aryl Substituted Derivatives

  • Transamination reactions between arylamine hydrochlorides and aminopyrimidines are performed at elevated temperatures (~170 °C) in the presence of anilinium chloride.
  • Subsequent reaction with o-bromobenzaldehyde in DMF forms 10-aryl-2-deoxo-2-thioxo-5-deazaflavins.
  • Nucleophilic substitution of these intermediates with amines or hydrazine hydrate yields the final N-aryl substituted 5-deazaflavins.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Type
1 Nucleophilic aromatic substitution 6-chloro-2-methylthiopyrimidin-4(3H)-one + N-alkyl aniline Reflux in n-butanol, 24–48 h 6-(N-substituted)aminopyrimidines
2 Cyclization Aminopyrimidines Vilsmeier reagent (DMF-POCl3), 90 °C, 1–1.5 h 10-alkyl-2-deoxo-2-methylthio-5-deazaflavins
3 Nucleophilic substitution 10-alkyl-2-deoxo-2-methylthio-5-deazaflavins Amines or hydrazine hydrate, reflux in ethanol 2-substituted 5-deazaflavins
4 Condensation (Schiff base formation) 2-hydrazino-10-alkyl-2-deoxo-5-deazaflavins + aromatic aldehydes Reflux in ethanol, 2–3 h Schiff bases (hydrazones)
5 Transamination and substitution Aminopyrimidines + arylamine hydrochlorides Heating at 170 °C with anilinium chloride N-aryl substituted intermediates
6 Cyclization and substitution N-aryl aminopyrimidines + o-bromobenzaldehyde Heating in DMF 10-aryl-2-deoxo-2-thioxo-5-deazaflavins and derivatives

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Key intermediates and final products show characteristic signals confirming substitution patterns. For example, disappearance of the 2-methylthio proton signal (~2.5 ppm) and appearance of new signals corresponding to amino or hydrazino protons.
  • UV-Vis and IR Spectroscopy: Confirm the presence of conjugated systems and functional groups such as carbonyls and heteroatoms.
  • Elemental Analysis: Validates the molecular composition consistent with the proposed structures.

Research Findings and Optimization Notes

  • The substitution at position 2 with amino or hydrazino groups significantly affects biological activity, with hydrazino derivatives showing enhanced antitumor potency.
  • The choice of substituents at N-10 (alkyl vs. aryl) modulates the compound's binding affinity to protein tyrosine kinases, influencing their efficacy as kinase inhibitors.
  • Reaction conditions such as solvent choice (ethanol, n-butanol, DMF), temperature, and reaction time are critical for yield optimization.
  • The nucleophilic substitution on the 2-methylthio group is generally facilitated by heating under reflux with the amine or hydrazine without the need for catalysts.
  • Schiff base formation proceeds efficiently under mild reflux conditions in ethanol, enabling facile derivatization.

Chemical Reactions Analysis

Types of Reactions

10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the keto groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological activity of pyrimido[4,5-b]quinoline-2,4-diones is highly dependent on substituents at key positions (C-3, C-7, C-9, and N-10). Below is a comparative analysis:

Compound Substituents Key Properties Applications References
10-Methylpyrimido[4,5-b]quinoline-2,4-dione N-10: CH₃; C-3: H Moderate lipophilicity; redox-active; mitochondrial ATP activation Neuroprotection, anticancer (under study)
TND1128 (10-Ethyl-3-methyl) N-10: C₂H₅; C-3: CH₃ Enhanced lipophilicity; promotes dendrite elongation; cytoprotective vs. H₂O₂ Alzheimer’s disease, depression
7-Nitro-10-octyl-3-phenyl N-10: C₈H₁₇; C-7: NO₂; C-3: C₆H₅ High lipophilicity; inhibits survivin-Smac interaction (IC₅₀: 2.2 μM) Apoptosis inhibition in cancer
5-Chloro-10-methyl N-10: CH₃; C-5: Cl Increased electrophilicity; potential HDM2 ligase inhibition Anticancer (p53 stabilization)
7-Hydroxy-10-methyl N-10: CH₃; C-7: OH Enhanced solubility; hydrogen-bonding capability Antioxidant or prodrug applications

Key Observations :

  • N-10 Substitution : Methyl (CH₃) at N-10 provides a balance between solubility and membrane permeability. Ethyl (C₂H₅) or octyl (C₈H₁₇) groups increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • C-3 Modification : A methyl group at C-3 (as in TND1128) improves stability and self-redox capacity, critical for mitochondrial activation .
  • C-5 and C-7 Substituents: Electronegative groups (Cl, NO₂, OH) modulate electronic properties, affecting binding to targets like HDM2 or survivin .
Pharmacokinetic Considerations
  • Lipophilicity : Octyl and ethyl derivatives exhibit higher logP values, favoring CNS uptake but requiring formulation adjustments for solubility .
  • Metabolic Stability: Hydroxy or amino groups (e.g., 7-hydroxy-10-methyl) may undergo glucuronidation, reducing bioavailability .

Biological Activity

10-Methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (CAS No. 27132-53-2) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its cytotoxic effects and other pharmacological properties.

  • Molecular Formula : C₁₂H₉N₃O₂
  • Molecular Weight : 227.22 g/mol
  • IUPAC Name : 10-methylpyrimido[4,5-b]quinoline-2,4-dione
  • PubChem CID : 267570

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from simpler pyrimidine and quinoline derivatives. The detailed synthetic pathway can vary based on the desired purity and yield.

Cytotoxic Activity

Research has demonstrated that derivatives of pyrimidoquinoline compounds exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • A study evaluated several derivatives for their in vitro cytotoxic activity against the PC3 prostate cancer cell line.
  • Among the tested compounds, those with specific substitutions on the phenyl rings showed significant cytotoxic effects, with IC₅₀ values ranging from 1.4 to 2.2 µM for the most active compounds .
Compound IDIC₅₀ (µM)Notes
(9)2.0Moderate activity
(13)1.4Highly active; further studied for mechanisms
(18)1.6Highly active; further studied for mechanisms
(19)2.2Moderate activity
(23)1.9Moderate activity

The exact mechanisms by which this compound exerts its cytotoxic effects are still under investigation. Preliminary studies suggest that it may involve:

  • Inhibition of Tubulin Polymerization : Some derivatives have been tested for their ability to inhibit tubulin polymerization; however, certain potent compounds did not show significant activity in this regard at the concentrations tested .

Case Studies

  • Case Study on Prostate Cancer Cells : In a controlled study involving PC3 cells treated with various concentrations of the compound, researchers noted a dose-dependent increase in cell death, suggesting that the compound may be a promising candidate for further development in cancer therapy.
  • Comparative Study with Other Compounds : A comparative analysis was conducted between this compound and other known anticancer agents. The results indicated that while some derivatives were less potent than established drugs like paclitaxel, they exhibited unique mechanisms that could be leveraged in combination therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione?

  • Methodology :

  • Two-step convergent synthesis : React 6-chlorouracil with primary amines (aromatic or aliphatic) to form 6-substituted-aminouracil intermediates, followed by cyclization under oxidative conditions .
  • Ultrasound-assisted synthesis : Use Fe(DS)₃ (a Lewis acid-surfactant catalyst) under sonication to enhance reaction efficiency and yield (e.g., 52–65% yields for derivatives) .
  • Green chemistry approaches : Employ aqueous media with triethyl benzyl ammonium chloride or ZrO₂ nanoparticles as catalysts at 120°C for rapid (8–60 min), high-yield (90–98%) reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key techniques :

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., δ 3.27 ppm for N–CH₃ groups in derivatives) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 352) .
  • IR spectroscopy : Identifies carbonyl (1704–1705 cm⁻¹) and amine stretches .
  • X-ray diffraction : Resolves crystal structures (e.g., 2.20 Å resolution for related quinoline complexes) .

Q. What are the key physicochemical properties relevant to laboratory handling?

  • Properties :

  • Melting points : Range from 106–170°C, depending on substituents (e.g., 169–170°C for fluorobenzylidene derivatives) .
  • Density/refractive index : 1.434 g/cm³ and 1.688, respectively, for structural analogs .
  • Safety : Lab-grade handling; avoid drug/household use due to uncharacterized toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

  • Strategies :

  • Purity verification : Use HPLC or recrystallization to exclude impurities affecting melting points .
  • Standardized conditions : Replicate syntheses under identical solvent systems (e.g., pyridine or DMF) and drying protocols .
  • Cross-lab validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm assignments .

Q. What catalytic systems improve the yield of pyrimidoquinoline derivatives?

  • Advanced catalysts :

  • ZrO₂ nanoparticles : Achieve 90–98% yields in ethylene glycol at 120°C via enhanced surface area and reactivity .
  • Zinc chloride (ZnCl₂) : Facilitates spirocyclic derivatives via cyclocondensation of 2-aminoquinoline-3-carboxamides with ketones .
  • Fe(DS)₃ : Reduces reaction times under ultrasound (e.g., 60°C oil bath) by promoting cavitation and micellar catalysis .

Q. How do structural modifications influence bioactivity in pyrimidoquinoline derivatives?

  • Design strategies :

  • Substituent effects : 3,4-Dimethoxyphenyl groups enhance antimicrobial activity (e.g., 17b–17d derivatives with MICs < 10 µg/mL) .
  • Rigid vs. flexible scaffolds : Cyclohexyl or aryl substitutions modulate anticancer activity by altering DNA intercalation or kinase inhibition .
  • Mechanistic insights : Methoxy and halogen groups (e.g., Cl, F) improve binding to enzyme active sites (e.g., PDE10 or topoisomerase II) .

Q. What experimental frameworks are used to evaluate anticancer activity?

  • Protocols :

  • In vitro assays : Screen against cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays; IC₅₀ values correlate with substituent electronegativity .
  • Mechanistic studies : Conduct molecular docking to predict interactions with targets (e.g., Bcl-2 or EGFR kinases) .
  • SAR analysis : Compare 10-aryl vs. 10-alkyl derivatives to optimize cytotoxicity and selectivity .

Data Contradiction Analysis

  • Case study : Hydrolysis disproportionation of 5-deazaflavins yields variable ratios of products under acidic vs. basic conditions .
    • Resolution : Control pH (≤7) and monitor via HPLC to minimize side reactions. Validate with kinetic studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 2
Reactant of Route 2
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

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